molecular formula C21H20F3N5O2 B2854355 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 1704649-67-1

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

货号: B2854355
CAS 编号: 1704649-67-1
分子量: 431.419
InChI 键: UNPPPLDQIFTDPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a piperidine-based ethanone derivative featuring a 1,2,4-oxadiazole ring substituted with a pyrazin-2-yl group at position 2. The oxadiazole moiety is linked to the piperidine core via a methylene bridge, while the ethanone carbonyl is attached to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl substituent is notable for its electron-withdrawing properties, which can enhance metabolic stability and lipophilicity.

属性

IUPAC Name

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c22-21(23,24)16-5-1-3-14(9-16)11-19(30)29-8-2-4-15(13-29)10-18-27-20(28-31-18)17-12-25-6-7-26-17/h1,3,5-7,9,12,15H,2,4,8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPPPLDQIFTDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and synthetic distinctions from related derivatives are summarized below:

Key Comparison Points

Core Heterocycles: The target compound’s 1,2,4-oxadiazole and pyrazine rings distinguish it from tetrazole-based analogs (e.g., ). Pyrazine contributes π-π stacking capability, absent in simpler aryl groups.

Substituent Effects: The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated aryl groups in . This substituent is absent in piperazinyl sulfonyl derivatives (e.g., ).

Synthetic Routes :

  • The target compound’s synthesis likely diverges from tetrazole derivatives at the heterocycle-formation stage. For example, oxadiazoles typically require cyclization between carboxylic acid derivatives and amidoximes, whereas tetrazoles are formed via [2+3] cycloaddition with azides.

Structural Analogues in Commercial Databases: Compounds like 931075-56-8 (benzimidazole-piperidine) and 1596335-88-4 (pyrrolo-pyrimidine) highlight the diversity of piperidine/piperazine-linked heterocycles. However, none combine the pyrazine-oxadiazole-trifluoromethylphenyl triad seen in the target compound.

Research Implications

  • Its synthetic complexity, however, may pose scalability challenges compared to tetrazole derivatives .
  • Further studies should explore its physicochemical properties (e.g., logP, solubility) and biological activity relative to analogs in .

常见问题

Q. What are the recommended strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring, followed by coupling with the pyrazine and piperidine moieties. Key steps include:

  • Oxadiazole formation : Use of hydroxylamine and carboxylic acid derivatives under reflux conditions in solvents like ethanol or DMF .
  • Piperidine functionalization : Alkylation reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) to attach the oxadiazole-methyl group .
  • Catalytic optimization : Pd-mediated cross-coupling for aryl group introduction, requiring inert atmospheres and controlled temperatures (60–80°C) .
    Analytical monitoring : Employ HPLC to track intermediates (retention time: 8–12 min, C18 column) and NMR (¹H/¹³C) for structural confirmation .

Q. How can the compound’s structural features be characterized to confirm its identity?

  • Spectroscopic techniques :
    • ¹H NMR : Key peaks include the trifluoromethylphenyl proton signals (δ 7.4–7.8 ppm, multiplet) and piperidine methylene protons (δ 3.2–3.6 ppm) .
    • Mass spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 446.1452 (calculated for C₂₁H₁₉F₃N₅O₂) .
  • X-ray crystallography : Resolves bond angles (e.g., oxadiazole C–N–C angle: ~125°) and spatial arrangement of the trifluoromethyl group .

Q. What are the critical structural motifs influencing its potential bioactivity?

  • 1,2,4-Oxadiazole : Enhances metabolic stability and hydrogen-bonding capacity .
  • Trifluoromethylphenyl group : Increases lipophilicity (logP ~3.5) and electron-withdrawing effects, favoring target binding .
  • Pyrazine ring : Participates in π-π stacking interactions with enzymatic active sites .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Contradictions often arise from solvent purity, temperature gradients, or catalyst deactivation. Mitigation strategies:

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
    Example : A 15% yield increase was achieved by switching from DMF to THF in oxadiazole cyclization, reducing side-product formation .

Q. What computational methods are suitable for predicting SAR (Structure-Activity Relationships) for this compound?

  • Molecular docking : Simulate binding to targets like kinase enzymes (e.g., PDB ID 4HX3) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .
  • MD simulations : Assess stability of the piperidine-oxadiazole linkage in aqueous environments (e.g., GROMACS) .

Q. How can discrepancies in biological assay results be addressed?

  • Assay standardization : Normalize cell viability data using internal controls (e.g., MTT assay with 10% FBS) .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products interfering with activity .
    Case study : Contradictory IC₅₀ values (1 μM vs. 10 μM) in kinase inhibition were traced to varying ATP concentrations (1 mM vs. 10 mM) .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .
  • Prodrug derivatization : Introduce phosphate groups at the piperidine nitrogen, increasing aqueous solubility by 10-fold .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。